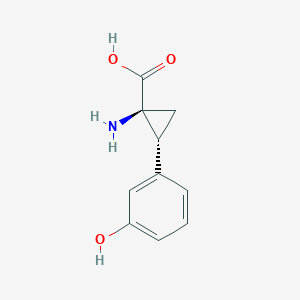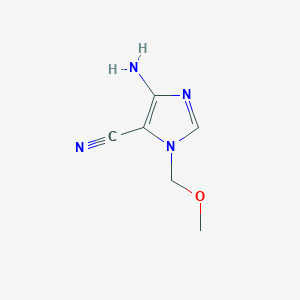
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains an imidazole ring substituted with an amino group, a methoxymethyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-1H-imidazole-5-carbonitrile with formaldehyde and methanol under acidic conditions can yield the desired compound . Another approach involves the use of amidines and ketones in a one-pot oxidative condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of catalysts and reaction conditions can be fine-tuned to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amine derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl and carbonitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-1,8-naphthalimide: A fluorescent dye used in various applications.
4-amino-1,8-naphthalimide-Tröger’s base: A compound used as a fluorescent sensor.
Uniqueness
4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8N4O |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
5-amino-3-(methoxymethyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4O/c1-11-4-10-3-9-6(8)5(10)2-7/h3H,4,8H2,1H3 |
Clave InChI |
QFBNOAFBZDOARN-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=NC(=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


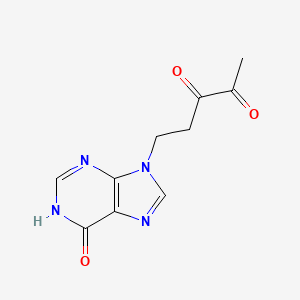
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

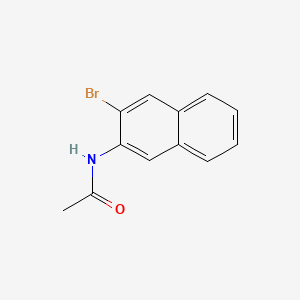
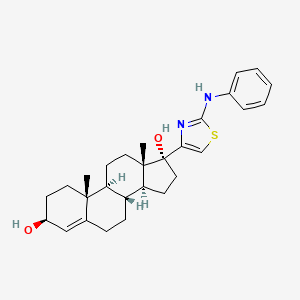
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)

![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)



